4-Aminobut-3-en-2-one
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Overview
Description
4-Aminobut-3-en-2-one is an organic compound with the molecular formula C4H7NO. It is characterized by the presence of an amino group (-NH2) and a ketone group (C=O) within its structure. The compound is known for its reactivity due to the conjugation between the amino group and the double bond in the butenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobut-3-en-2-one can be synthesized through various methods. One common synthetic route involves the 1,4-addition of an amine to a conjugated enone. This reaction typically requires mild conditions and can be catalyzed by acids or bases . Another method involves the reaction of 4-aminobut-2-enolides with specific reagents to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Aminobut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Aminobut-3-en-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Aminobut-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can occur through various pathways, including competitive and non-competitive inhibition . The exact molecular targets and pathways depend on the specific biological context and the enzyme involved .
Comparison with Similar Compounds
Similar Compounds
4-Aminobut-2-enolides: These compounds share a similar structure but differ in the position of the double bond and functional groups.
4-Aminobut-2-yn-1-ol: This compound has a similar backbone but contains a triple bond instead of a double bond.
Uniqueness
4-Aminobut-3-en-2-one is unique due to its specific combination of an amino group and a conjugated enone structure. This unique structure imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C4H7NO |
---|---|
Molecular Weight |
85.10 g/mol |
IUPAC Name |
(E)-4-aminobut-3-en-2-one |
InChI |
InChI=1S/C4H7NO/c1-4(6)2-3-5/h2-3H,5H2,1H3/b3-2+ |
InChI Key |
NGUGWHFIVAQVMN-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/N |
Canonical SMILES |
CC(=O)C=CN |
Origin of Product |
United States |
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